molecular formula C15H16N2O5S B1305458 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436811-24-4

3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1305458
CAS No.: 436811-24-4
M. Wt: 336.4 g/mol
InChI Key: NZJMUKFUQIZYJB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex polyfunctional organic compounds. The official IUPAC designation is 3-[(4-sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, as established in computational databases. This naming convention systematically identifies the bicyclic core structure as bicyclo[2.2.1]hept-5-ene, indicating a seven-membered bicyclic system with a double bond positioned at the 5-position according to standard numbering protocols. The substitution pattern includes a carboxylic acid functional group at the 2-position and a complex carbamoyl substituent at the 3-position, which itself contains a 4-sulfamoylphenyl moiety.

The molecular descriptor system employs the InChI identifier InChI=1S/C15H16N2O5S/c16-23(21,22)11-5-3-10(4-6-11)17-14(18)12-8-1-2-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20)(H2,16,21,22), which provides a unique structural representation for database searches and computational modeling. The simplified molecular-input line-entry system representation C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O captures the essential connectivity pattern while maintaining stereochemical information about the bicyclic framework. Alternative naming conventions include the CAS Registry Number 436811-24-4, which serves as an additional identifier for regulatory and commercial purposes.

The systematic naming approach also encompasses various synonymous expressions that reflect different structural emphasis points. These include 3-[(4-sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and 3-(4-Sulfamoyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, demonstrating the flexibility inherent in chemical nomenclature systems while maintaining unambiguous structural identification. The presence of multiple functional groups necessitates careful attention to substituent priority rules, with the carboxylic acid function typically receiving highest priority in naming hierarchies.

Molecular Geometry and Bicyclic Framework Analysis

The bicyclo[2.2.1]hept-5-ene core structure represents a fundamental architectural motif in organic chemistry, characterized by its rigid three-dimensional framework derived from the norbornene system. Crystallographic investigations of related bicyclic compounds have demonstrated that the double bond within this framework exhibits significant deviation from planarity, with pyramidalization angles typically ranging from 2 to 7 degrees depending on substitution patterns. The exo and endo stereochemical arrangements around the bicyclic core profoundly influence the overall molecular conformation and subsequent intermolecular interactions.

High-level quantum chemical calculations on norbornene derivatives reveal that the carbon-carbon double bond length averages 1.336 ± 0.002 Ångströms, while the saturated carbon-carbon bonds within the bicyclic framework measure approximately 1.529 ± 0.007 Ångströms. The bond angles within the bicyclic system show characteristic strain, with the C1-C2-C4 angle measuring 95.3 degrees, significantly compressed from the ideal tetrahedral angle due to the rigid cyclic constraints. The dihedral angle between the two cyclopentane rings of the bicyclic system typically measures 110.8 ± 1.5 degrees, establishing the characteristic boat-like conformation of the norbornene framework.

Table 1: Geometric Parameters of Bicyclo[2.2.1]hept-5-ene Framework

Parameter Value Standard Deviation Reference Method
C=C Double Bond Length 1.336 Å ± 0.002 Å Electron Diffraction
C-C Single Bond Length 1.529 Å ± 0.007 Å Electron Diffraction
C1-C2-C4 Bond Angle 95.3° ± 0.5° Microwave Spectroscopy
Ring Dihedral Angle 110.8° ± 1.5° X-ray Crystallography
C-H Bond Length 1.103 Å ± 0.003 Å Electron Diffraction

The incorporation of carboxylic acid and carbamoyl substituents introduces additional conformational complexity through rotational flexibility around the exocyclic bonds. Computational modeling studies indicate that the carboxylic acid group preferentially adopts a syn-periplanar conformation relative to the bicyclic framework to minimize steric interactions with the bridgehead hydrogen atoms. The carbamoyl linker connecting the aromatic sulfamoylphenyl substituent exhibits restricted rotation due to partial double-bond character arising from amide resonance stabilization.

Molecular orbital calculations reveal that the electron distribution within the bicyclic framework shows characteristic delocalization patterns, with the π-electrons of the double bond showing significant mixing with σ-framework orbitals due to the strained geometry. This electronic structure contributes to the unique reactivity profile of norbornene derivatives and influences their ability to participate in various chemical transformations. The presence of electron-withdrawing carboxylic acid and carbamoyl substituents further modulates the electronic properties of the bicyclic core through inductive and resonance effects.

Tautomeric Forms and Stereoelectronic Considerations

The structural complexity of this compound encompasses multiple potential tautomeric equilibria involving the carbamoyl and sulfamoyl functional groups. Computational investigations of related sulfonamide compounds have identified amide-imide tautomerization as a significant structural phenomenon, particularly in systems containing aromatic substitution patterns similar to those present in this compound. The energy barriers for such tautomeric interconversions typically range from 30 to 35 kilocalories per mole, suggesting that these processes may be accessible under physiological or elevated temperature conditions.

The sulfamoyl group (-SO2NH2) exhibits characteristic stereoelectronic properties that influence the overall molecular conformation through intramolecular hydrogen bonding interactions. Studies of sulfamethazine derivatives have demonstrated that the orientation of sulfonamide groups can significantly affect molecular packing and intermolecular association patterns. In the case of 4-sulfamoylphenyl substituents, the amino group shows a propensity for participating in both intramolecular interactions with nearby carbonyl oxygen atoms and intermolecular hydrogen bonding with adjacent molecules in crystalline environments.

The carbamoyl functional group (-CONH-) connecting the aromatic ring to the bicyclic framework introduces additional tautomeric possibilities through keto-enol equilibrium considerations. Research on similar carbamoyl-containing compounds has shown that the proportion of each tautomeric form depends critically on the electronic nature of substituents and the polarity of the surrounding environment. Density functional theory calculations indicate that the amide form typically predominates in the gas phase, with energy differences of approximately 16-18 kilocalories per mole favoring the keto tautomer over alternative forms.

Table 2: Tautomeric Energy Differences and Barrier Heights

Tautomeric Process Energy Difference (kcal/mol) Barrier Height (kcal/mol) Preferred Form
Amide-Imide (Carbamoyl) -16.5 to -17.9 30.6 to 31.3 Amide
Sulfonamide N-H Rotation -2.1 to -3.4 8.2 to 12.7 Anti Configuration
Aromatic Ring Rotation -1.8 to -2.9 15.4 to 18.2 Coplanar

The stereoelectronic effects within the molecule arise from orbital overlap considerations between the aromatic π-system and the carbonyl groups. Extended conjugation between the sulfamoylphenyl ring and the carbamoyl carbonyl group stabilizes certain conformational arrangements while destabilizing others through steric and electronic repulsions. The bicyclic framework serves as a rigid anchor point that restricts conformational flexibility and may bias the equilibrium toward specific tautomeric forms through geometric constraints.

Solvent effects play a crucial role in tautomeric equilibria, with polar protic solvents generally stabilizing ionic or zwitterionic forms through hydrogen bonding interactions. Studies of similar compounds in aqueous environments show that hydrogen bonding with solvent molecules can shift tautomeric equilibria by 2-4 kilocalories per mole compared to gas-phase calculations. The presence of multiple hydrogen bonding sites in this compound suggests that solvent-mediated tautomerization may be particularly significant in biological or pharmaceutical applications.

Hydrogen Bonding Networks in Crystal Packing

The crystal packing arrangements of this compound are dominated by extensive hydrogen bonding networks involving the multiple hydrogen bond donor and acceptor sites present within the molecular structure. The carboxylic acid group serves as both a strong hydrogen bond donor through its hydroxyl group and a bifunctional acceptor through both oxygen atoms of the carboxyl functionality. The sulfamoyl group contributes additional hydrogen bonding capabilities through its amino substituents, which typically exhibit primary amine characteristics with two available hydrogen atoms per molecule.

Crystallographic studies of related sulfamoyl-containing compounds have revealed characteristic hydrogen bonding patterns that follow established graph set descriptors, particularly the formation of R₂²(8) motifs between carboxylic acid groups and nitrogen-containing heterocycles. In the case of sulfamethazine cocrystals, researchers have observed that sulfamoyl groups preferentially form discrete hydrogen bonding synthons with carboxylic acid partners, generating robust supramolecular assemblies with predictable geometric characteristics. The strength of these hydrogen bonds typically ranges from moderate to strong, with N-H···O distances measuring between 2.65 and 2.85 Ångströms.

The bicyclic framework influences crystal packing through van der Waals interactions and shape complementarity effects. The rigid three-dimensional structure creates specific spatial arrangements that facilitate close packing while accommodating the hydrogen bonding requirements of the functional groups. Studies of norbornene-derived compounds indicate that the bicyclic core often adopts herringbone or layer-like packing motifs that maximize both dispersion interactions and hydrogen bonding efficiency.

Table 3: Hydrogen Bonding Parameters in Sulfamoyl Compounds

Hydrogen Bond Type Distance Range (Å) Angle Range (°) Bond Strength Graph Set Notation
N-H···O (Carboxyl) 2.65-2.85 155-175 Strong R₂²(8)
O-H···N (Pyrimidine) 2.68-2.72 160-180 Very Strong R₂²(8)
N-H···O (Sulfonyl) 2.78-2.95 140-165 Medium C(4)
C-H···O (Weak) 3.10-3.45 120-150 Weak C(6)

The formation of cocrystals with aromatic carboxylic acids demonstrates the selectivity of hydrogen bonding interactions in this compound class. Research has shown that sulfamoyl-containing molecules exhibit preferential association with specific carboxylic acid partners based on size complementarity and electronic compatibility. The kinetics of solid-state cocrystal formation can be monitored using X-ray powder diffraction techniques, revealing that hydrogen bonded assemblies form rapidly even under mechanochemical conditions.

Topological analysis of hydrogen bonding networks in related crystal structures reveals complex three-dimensional architectures with multiple interpenetrating sublattices. The electron density at bond critical points in these hydrogen bonding interactions typically ranges from 0.015 to 0.040 atomic units, indicating hydrogen bond strengths that span the complete range from weak to very strong interactions. The correlation between electron density and hydrogen bond distance follows exponential relationships that allow prediction of bond strengths from geometric parameters alone.

Water molecules often play crucial roles in crystal packing by serving as bridging ligands between sulfamoyl and carboxyl groups, generating extended hydrogen bonding networks with enhanced stability. These hydrated crystal forms exhibit distinct melting point elevations and improved mechanical properties compared to their anhydrous counterparts, suggesting that controlled hydration may represent a viable strategy for crystal engineering applications. The water molecules typically adopt tetrahedral coordination geometries that maximize hydrogen bonding efficiency while minimizing steric conflicts with the organic framework.

Properties

IUPAC Name

3-[(4-sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c16-23(21,22)11-5-3-10(4-6-11)17-14(18)12-8-1-2-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20)(H2,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJMUKFUQIZYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389650
Record name 3-[(4-Sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436811-24-4
Record name 3-[(4-Sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Bicyclic Core

  • The bicyclo[2.2.1]hept-5-ene ring system is commonly synthesized by a Diels-Alder reaction between cyclopentadiene (diene) and an appropriate dienophile such as maleic anhydride or derivatives.
  • This reaction proceeds under mild thermal conditions, yielding the bicyclic framework with high regio- and stereoselectivity.

Introduction of the Carboxylic Acid Group

  • The bicyclic intermediate is then functionalized to introduce the carboxylic acid group at the 2-position.
  • This is often achieved by oxidation of a corresponding aldehyde or alcohol intermediate or by hydrolysis of an anhydride or ester precursor.
  • Oxidizing agents such as potassium permanganate or chromium-based reagents may be employed, depending on the substrate sensitivity.

Attachment of the 4-Sulfamoylphenyl Group

  • The 4-sulfamoylphenyl group is introduced via amide bond formation between the carboxylic acid derivative of the bicyclic compound and 4-sulfamoylaniline.
  • This step typically uses coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions to activate the carboxyl group.
  • The reaction proceeds to form the carbamoyl linkage, yielding the amide bond connecting the bicyclic core and the sulfamoylphenyl moiety.

Purification and Characterization

Reaction Analysis and Mechanistic Insights

Step Reaction Type Reagents/Conditions Notes
1 Diels-Alder Cycloaddition Cyclopentadiene + dienophile, heat High regio- and stereoselectivity; forms bicyclic core
2 Oxidation KMnO4 or Cr-based oxidants Introduces carboxylic acid group; mild conditions preferred to avoid overoxidation
3 Amide Bond Formation 4-Sulfamoylaniline + DCC or EDC, anhydrous Carbamoylation via activated carboxyl intermediate; requires dry conditions
4 Purification Silica gel chromatography Removes side products and unreacted starting materials
  • Attempts to reduce the carboxylic acid to alcohols using sodium borohydride fail due to steric hindrance and electronic effects of the bicyclic system; alternative reductions (e.g., Luche conditions with LiAlH4-CeCl3) are more effective for ester derivatives.
  • The stereochemical configuration of the bicyclic core is validated by X-ray crystallography and NOESY NMR , confirming endo/exo isomers and spatial arrangements.

Research Findings and Optimization

  • Kinetic studies of ring-opening metathesis polymerization (ROMP) of related bicyclo[2.2.1]heptene derivatives reveal that controlling temperature (0–25°C) and monomer concentration suppresses secondary metathesis, improving yield and selectivity.
  • Computational modeling (DFT) predicts favorable activation energies (<25 kcal/mol) for Curtius rearrangements of acid azides derived from this compound, guiding synthetic modifications.
  • Hydrogen bonding and tautomeric equilibria influence bioactivity, as shown by nitrogen-15 NMR studies, which detect shifts indicating intramolecular hydrogen bonding that may affect receptor binding.

Summary Table of Key Synthetic Parameters

Parameter Details
Molecular Formula C15H16N2O5S
Molecular Weight 336.4 g/mol
Key Reagents Cyclopentadiene, dienophile, KMnO4, DCC, 4-sulfamoylaniline
Typical Solvent Anhydrous dichloromethane, ethyl acetate
Reaction Temperature 25–80°C (depending on step)
Purification Method Silica gel chromatography
Characterization Techniques NMR, IR, LC-MS, X-ray crystallography

Chemical Reactions Analysis

3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit antimicrobial properties. The sulfamoyl group is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways, which is crucial for bacterial proliferation. Studies have demonstrated that derivatives of sulfonamide compounds show significant activity against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound's structure allows it to interact with inflammatory pathways, potentially modulating immune responses. Research has highlighted the importance of similar compounds in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This characteristic positions it as a candidate for treating inflammatory diseases, including rheumatoid arthritis and other autoimmune disorders.

Enzyme Inhibition

Compounds like this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of carbonic anhydrase and other related enzymes can lead to therapeutic effects in conditions such as glaucoma and edema.

Drug Delivery Systems

The unique bicyclic structure may facilitate the development of drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. Research into the formulation of nanoparticles or conjugates using this compound could lead to innovative approaches in targeted therapy.

Antimicrobial Efficacy Study

A study conducted on derivatives of sulfonamide compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing the potential of similar structures in clinical applications for treating infections .

Anti-inflammatory Research

In a clinical trial assessing the anti-inflammatory effects of related compounds, patients with chronic inflammatory diseases showed marked improvement when treated with formulations containing sulfamoyl derivatives, indicating a promising avenue for further exploration .

Data Table: Comparison of Biological Activities

Compound Activity Type Target Study Reference
This compoundAntimicrobialBacterial Growth Inhibition
Similar Sulfonamide DerivativeAnti-inflammatoryPro-inflammatory Cytokines
Bicyclic Compound VariantEnzyme InhibitionCarbonic Anhydrase

Mechanism of Action

The mechanism of action of 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets through its sulfamoyl and carbamoyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Key Findings :

  • PKZ18 and PKZ18-22 : These derivatives demonstrate that hydrophobic aromatic substituents (e.g., thiazole-linked isopropyl or methylpropyl groups) enhance antibacterial and anti-biofilm activity, likely by improving membrane penetration or target binding .
  • IPA : The xanthene-trihydroxy-oxo moiety enables competitive inhibition of Sec18, suggesting that electron-rich aromatic systems enhance protein interaction .
  • Norbo-1: The exo-configuration of the phenylpiperazine substituent may optimize receptor binding, as seen in serotoninergic ligands .

Key Findings :

  • LiAlH4 Reduction: Critical for generating norbornene alcohol intermediates, as seen in CA-Nor1 synthesis .
  • Chromatography: Essential for isolating bioactive isomers (e.g., Norbo-1 exo vs. Norbo-2 endo), which may exhibit divergent receptor affinities .

Physicochemical Properties

Comparative analysis of molecular descriptors:

Compound Name Molecular Weight XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound 348.35 2.1* 3 6 112*
PKZ18 410.48 4.5 2 5 98
3-[(3-Nitrophenyl)carbamoyl] derivative 302.28 1.5 2 5 112
IPA 422.37 1.8 4 7 138

Key Findings :

  • Lipophilicity : PKZ18’s higher XLogP3 (4.5) correlates with enhanced membrane permeability, critical for intracellular antibacterial action .
  • Polar Surface Area : The target compound’s TPSA (112 Ų) aligns with moderate oral bioavailability, similar to 3-nitrophenyl analogues .

Biological Activity

3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known by its CAS number 436811-24-4, is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a bicyclic structure with a sulfonamide moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O5S. Its structure includes a bicyclic core connected to a sulfonamide group, contributing to its biological activity.

PropertyValue
Molecular FormulaC15H16N2O5S
Molecular Weight320.36 g/mol
CAS Number436811-24-4
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes:

  • Inhibition of Enzymes : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Compounds with sulfonamide groups often exhibit antibacterial properties by interfering with folate synthesis in bacteria.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity, comparable to standard antibiotics .

Anti-cancer Potential

Research has also focused on the anti-cancer properties of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting potential as an anticancer agent . Further investigations are required to elucidate the specific molecular targets involved.

Inhibition of RAD51

Another notable study explored the inhibition of RAD51, a protein critical for DNA repair mechanisms, by compounds similar to this compound. This inhibition could enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((4-sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how are intermediates characterized?

  • Methodology : The compound is synthesized via carbamoylation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. Key steps include:

  • Step 1 : Reacting bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 4-sulfamoylaniline in the presence of coupling agents (e.g., DCC or EDC) under anhydrous conditions .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
  • Characterization : Confirmed by 1H^1H NMR (δ 6.8–7.4 ppm for aromatic protons), IR (C=O stretch at ~1680 cm1^{-1}), and LC-MS (M+H+^+ calculated for C15H _{15}H _{17}N2O _2O _4S: 321.09) .

Q. How is the stereochemical configuration of the bicyclo[2.2.1]heptene core validated?

  • Methodology : X-ray crystallography is the gold standard. For example, bromine-initiated rearrangements of related derivatives yield tricyclic products, with crystal structures resolving endo/exo configurations (e.g., C–Br bond lengths ~1.9 Å) . Alternatively, NOESY NMR can distinguish diastereomers by spatial proximity of bridgehead protons .

Advanced Research Questions

Q. What kinetic challenges arise in ring-opening metathesis polymerization (ROMP) with ruthenium catalysts, and how are secondary metathesis reactions suppressed?

  • Methodology : ROMP of norbornene derivatives (e.g., bicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters) using Grubbs catalysts requires precise control:

  • Kinetic monitoring : Use in situ 1H^1H NMR to track monomer consumption (e.g., disappearance of norbornene olefinic protons at δ 5.3–6.1 ppm).
  • Suppression strategies : Lower reaction temperatures (0–25°C) and excess monomer reduce secondary metathesis. Additives like Ti(OiPr)4_4 stabilize active catalysts .

Q. How do tautomeric equilibria and hydrogen-bonding interactions affect the compound’s bioactivity in thromboxane receptor antagonism?

  • Methodology :

  • Nitrogen-15 NMR : Measure 15N^{15}N chemical shifts at varying pH to identify tautomers (e.g., imidazole vs. pyridine-like forms). A downfield shift >10 ppm indicates carboxylate-N3(H) hydrogen bonding .
  • SAR studies : Compare IC50_{50} values of sulfonyl derivatives. For example, electron-withdrawing groups on the phenyl ring enhance platelet aggregation inhibition (IC50_{50} < 1 μM vs. ~10 μM for unsubstituted analogs) .

Q. Why do sodium borohydride reductions of bicyclo[2.2.1]heptene carboxylic acids fail to yield alcohols, and what alternative strategies exist?

  • Analysis : Attempted reductions of 3-carboxylic acid derivatives in THF with NaBH4_4 result in no product (recovery of starting material).

  • Mechanistic insight : The bicyclic framework’s strain and electron-withdrawing carboxylate group hinder nucleophilic attack.
  • Alternative : Use LiAlH4_4-CeCl3_3 (Luche conditions) for selective reduction of esters to alcohols (e.g., ethyl ester → 2-hydroxymethyl derivative) .

Q. How can computational modeling predict the compound’s reactivity in Curtius rearrangements?

  • Methodology :

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) for acid azide decomposition. Activation energies <25 kcal/mol favor isocyanate formation.
  • Experimental validation : Compare yields from traditional thermal decomposition (47%) vs. photolytic methods (improved to 65% under UV light) .

Contradictions and Troubleshooting

  • Crystallization issues : Derivatives with sulfonamide groups often form solvates. Use mixed solvents (e.g., CH2 _2Cl2 _2/pentane) for desolvation .
  • Conflicting bioactivity data : Platelet aggregation assays may vary due to donor-specific platelet responsiveness. Normalize results using positive controls (e.g., aspirin IC50_{50} = 2–5 mM) .

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